molecular formula C10H14N4O5 B2487278 Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate CAS No. 1855890-12-8

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate

Cat. No.: B2487278
CAS No.: 1855890-12-8
M. Wt: 270.245
InChI Key: KRSXSTKAYZKXTA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a pyrazole-based ester featuring a nitro (NO₂) group at position 3 and a carbamoyl (CONH₂) group at position 4 of the pyrazole ring, linked to an ethyl butanoate chain.

Properties

IUPAC Name

ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXSTKAYZKXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, appropriate solvents (e.g., dichloromethane).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

Scientific Research Applications

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The ester moiety allows for the compound’s incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents Functional Groups
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate (Target) C₁₁H₁₅N₄O₅ 283.27 Pyrazole 3-NO₂, 4-CONH₂, ethyl butanoate Ester, nitro, carbamoyl
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide () C₂₃H₂₆ClN₅O₃S 503.00 Pyrazole + Pyridine 4-Butyl-3,5-dimethyl, sulfonamide, urea Sulfonamide, urea, chloroaryl
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () C₂₃H₂₇N₃O₃ 393.48 Benzoimidazole Benzyl(2-hydroxyethyl)amino, methyl Ester, amine, hydroxyl

Key Observations :

  • Heterocycle Diversity: The target’s pyrazole core contrasts with the pyridine-sulfonamide hybrid () and benzoimidazole ().
  • Substituent Effects: The target’s nitro and carbamoyl groups are strongly electron-withdrawing, enhancing polarity and hydrogen-bonding capacity. In contrast, ’s compound incorporates a sulfonamide (electron-withdrawing) and urea group (hydrogen-bond donor), while ’s hydroxyethylamine side chain introduces hydrophilicity .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
  • Target Compound: Expected peaks include: ~3340 cm⁻¹ (N–H stretch, carbamoyl), ~1720 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch).
  • : Peaks at 1726 cm⁻¹ (urea C=O), 1164 cm⁻¹ (SO₂ symmetric stretch) .
  • : Peaks at ~3344 cm⁻¹ (N–H) and 1726 cm⁻¹ (ester C=O) .
Melting Points:
  • ’s compound melts at 138–142°C, attributed to its sulfonamide and urea groups .

Functional and Application-Based Comparison

Reactivity and Drug Design Potential

  • Target Compound : The nitro group is reducible to an amine, enabling further derivatization. The carbamoyl group may enhance binding to biological targets (e.g., enzymes).
  • : Sulfonamide and urea motifs are prevalent in diuretics (e.g., acetazolamide) and antimicrobial agents .
  • : Benzoimidazoles are common in antifungals (e.g., omeprazole), with the hydroxyethyl group improving solubility .

Solubility and Bioavailability

  • The target’s ester group reduces polarity compared to ’s sulfonamide but increases lipophilicity relative to ’s hydroxylated side chain. This balance may favor membrane permeability in drug delivery .

Biological Activity

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a carbamoyl moiety on the pyrazole ring. This combination potentially endows the compound with various biological activities, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O5C_{10}H_{12}N_4O_5, with a molecular weight of approximately 256.22 g/mol. Its structure can be depicted as follows:

Property Value
Molecular FormulaC10H12N4O5
Molecular Weight256.22 g/mol
Functional GroupsNitro, Carbamoyl

The biological activity of this compound is hypothesized to arise from its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. In studies involving carrageenan-induced edema in rat models, compounds similar to this compound have shown significant anti-inflammatory effects comparable to standard drugs like ibuprofen .

Antimicrobial Properties

Pyrazoles are known for their antimicrobial activities. This compound could potentially inhibit various bacterial strains. For instance, related compounds have been tested against Escherichia coli, Staphylococcus aureus, and fungal strains such as Aspergillus niger, demonstrating promising results .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in animal models. Some compounds showed over 75% inhibition of edema at specific time points .
  • Antimicrobial Testing : Compounds were screened for their effectiveness against various pathogens, with some demonstrating higher efficacy than established antibiotics at low concentrations .

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives:

Compound Key Feature Biological Activity
Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoateAmino group instead of nitroPotentially different anti-inflammatory effects
Ethyl 4-(4-carbamoyl-3-methyl-1H-pyrazol-1-yl)butanoateMethyl groupVaried antimicrobial properties

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